3-(2-Methylsulfanylethyl)cyclobutan-1-ol
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Overview
Description
3-(2-Methylsulfanylethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C7H14OS It is characterized by a cyclobutane ring substituted with a hydroxyl group and a 2-methylsulfanylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylsulfanylethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-methylsulfanylethyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
- Preparation of 2-methylsulfanylethyl magnesium bromide by reacting 2-methylsulfanylethyl bromide with magnesium in anhydrous ether.
- Addition of the Grignard reagent to cyclobutanone, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylsulfanylethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Methylsulfanylethyl)cyclobutanone.
Reduction: Formation of 3-(2-Methylsulfanylethyl)cyclobutane.
Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylsulfanylethyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylsulfanylethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the methylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylsulfonylethyl)cyclobutan-1-ol
- 3-(2-Ethylsulfanylethyl)cyclobutan-1-ol
- 3-(2-Propylsulfanylethyl)cyclobutan-1-ol
Uniqueness
3-(2-Methylsulfanylethyl)cyclobutan-1-ol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-methylsulfanylethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-9-3-2-6-4-7(8)5-6/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZMCHHDYBXMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1CC(C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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